3-(Benzo[d][1,3]dioxol-5-ylmethylene)dihydrofuran-2(3H)-one
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Overview
Description
3-(Benzo[d][1,3]dioxol-5-ylmethylene)dihydrofuran-2(3H)-one is an organic compound that features a fused benzodioxole ring and a dihydrofuranone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-ylmethylene)dihydrofuran-2(3H)-one typically involves the condensation of benzo[d][1,3]dioxole carbaldehyde with a suitable dihydrofuranone precursor. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-ylmethylene)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3-(Benzo[d][1,3]dioxol-5-ylmethylene)dihydrofuran-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-ylmethylene)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: Compounds with similar benzodioxole structures.
Dihydrofuranone derivatives: Molecules featuring the dihydrofuranone moiety.
Uniqueness
3-(Benzo[d][1,3]dioxol-5-ylmethylene)dihydrofuran-2(3H)-one is unique due to its combined structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H10O4 |
---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)oxolan-2-one |
InChI |
InChI=1S/C12H10O4/c13-12-9(3-4-14-12)5-8-1-2-10-11(6-8)16-7-15-10/h1-2,5-6H,3-4,7H2/b9-5- |
InChI Key |
UZLHPXPKYRQXJV-UITAMQMPSA-N |
Isomeric SMILES |
C\1COC(=O)/C1=C\C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
C1COC(=O)C1=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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